The compound (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride is a significant pharmaceutical intermediate primarily associated with the synthesis of aprepitant, a neurokinin-1 antagonist used in the management of chemotherapy-induced nausea and vomiting as well as postoperative nausea and vomiting. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. The compound's CAS number is 171482-05-6, and it has a molecular weight of 473.82 g/mol with the molecular formula C20H19ClF7NO2 .
The compound is classified as a pharmaceutical intermediate and is often categorized under antiemetics due to its role in treating nausea and vomiting. It is synthesized for use in various formulations of aprepitant, making it crucial in the pharmaceutical industry. The presence of trifluoromethyl groups enhances its lipophilicity, which is beneficial for drug absorption and efficacy .
The synthesis of (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride typically involves several key steps:
These methods utilize various reagents and conditions tailored to achieve high yields and purity levels .
The synthesis process often requires careful control of temperature, pressure, and reaction times to optimize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of intermediates .
The molecular structure of (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride features:
The compound exhibits chirality at specific centers, contributing to its pharmacological activity. The stereochemistry is crucial for its interaction with biological targets .
The compound participates in various chemical reactions typical for pharmaceutical intermediates:
These reactions are critical for synthesizing aprepitant and other related compounds .
Reactions are typically conducted under controlled conditions using solvents that facilitate optimal reactivity while minimizing side reactions. Techniques like solvent extraction and crystallization are often employed to purify the final product .
The mechanism of action for (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride primarily involves antagonism of neurokinin-1 receptors. By blocking these receptors, it effectively reduces nausea signals in the central nervous system.
Studies indicate that compounds with similar structures exhibit significant binding affinity to neurokinin-1 receptors, demonstrating their potential efficacy in clinical applications .
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride finds applications primarily in:
Its significance in drug formulation underscores its role in enhancing patient outcomes related to nausea management during chemotherapy and surgical procedures .
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine (CAS 171338-27-5) is a pivotal chiral intermediate in aprepitant synthesis—a neurokinin-1 antagonist approved for chemotherapy-induced nausea prevention [3] [7]. Its structure features three contiguous stereocenters that dictate aprepitant’s receptor binding affinity. The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity (LogP = 6.76), promoting blood-brain barrier penetration, while the 4-fluorophenyl moiety contributes to target specificity [4] [10].
Stage-specific modifications involve:
Table 1: Key Intermediates in Aprepitant Synthesis
Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Free Base Morpholine Compound | 171338-27-5 | C₂₀H₁₈F₇NO₂ | Core chiral scaffold |
Hydrochloride Salt | 171482-05-6 | C₂₀H₁₉ClF₇NO₂ | Crystallized form for purification |
4-Methylbenzenesulfonate Salt | Not Provided | C₂₇H₂₆F₇NO₅S | Alternative stable salt form |
The synthesis employs stereoselective reactions to construct the morpholine core and install substituents:
Table 2: Comparative Salt Properties
Salt Form | Molecular Weight (g/mol) | Melting Point | Advantages |
---|---|---|---|
Hydrochloride | 473.82 | >200°C (dec.) | High solubility in polar solvents |
4-Methylbenzenesulfonate | 581.56 | >180°C (dec.) | Enhanced crystallinity for chromatography |
Stereochemical preservation during synthesis requires tailored protecting groups:
Notably, the (R) configuration at the benzylic ethanol site is vulnerable to racemization under acidic conditions. Patent CN103193725A mitigates this by:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3